molecular formula C29H25NO2S B14475466 1-(Benzenesulfonyl)-3-methylidene-2,4,5-triphenylpyrrolidine CAS No. 65978-50-9

1-(Benzenesulfonyl)-3-methylidene-2,4,5-triphenylpyrrolidine

Cat. No.: B14475466
CAS No.: 65978-50-9
M. Wt: 451.6 g/mol
InChI Key: MHVDVEMPENDUNA-UHFFFAOYSA-N
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Description

1-(Benzenesulfonyl)-3-methylidene-2,4,5-triphenylpyrrolidine is an organic compound characterized by a pyrrolidine ring substituted with benzenesulfonyl and triphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Benzenesulfonyl)-3-methylidene-2,4,5-triphenylpyrrolidine typically involves multi-step organic reactions. One common method includes the reaction of benzenesulfonyl chloride with a suitable pyrrolidine derivative under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

1-(Benzenesulfonyl)-3-methylidene-2,4,5-triphenylpyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodosobenzene (PhIO), potassium persulfate (K2S2O8)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Chlorosulfonic acid, sulfuric acid

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-(Benzenesulfonyl)-3-methylidene-2,4,5-triphenylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, participating in electrophilic aromatic substitution reactions. It can also form stable intermediates that facilitate further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Benzenesulfonyl)-3-methylidene-2,4,5-triphenylpyrrolidine is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

65978-50-9

Molecular Formula

C29H25NO2S

Molecular Weight

451.6 g/mol

IUPAC Name

1-(benzenesulfonyl)-3-methylidene-2,4,5-triphenylpyrrolidine

InChI

InChI=1S/C29H25NO2S/c1-22-27(23-14-6-2-7-15-23)29(25-18-10-4-11-19-25)30(28(22)24-16-8-3-9-17-24)33(31,32)26-20-12-5-13-21-26/h2-21,27-29H,1H2

InChI Key

MHVDVEMPENDUNA-UHFFFAOYSA-N

Canonical SMILES

C=C1C(C(N(C1C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

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